molecular formula C14H10F2O2S B1420288 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1097125-21-7

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B1420288
CAS No.: 1097125-21-7
M. Wt: 280.29 g/mol
InChI Key: DVDAIOQKIUPXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H10F2O2S. It is characterized by the presence of a sulfanyl group attached to a phenylacetic acid backbone, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring.

Preparation Methods

The synthesis of 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid typically involves the following steps:

Chemical Reactions Analysis

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid can be compared with similar compounds such as:

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2S/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDAIOQKIUPXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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